Trifluoroborane Hydrate
CAS No.: 15433-40-6
Cat. No.: VC14224137
Molecular Formula: BF3H2O
Molecular Weight: 85.82 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15433-40-6 |
---|---|
Molecular Formula | BF3H2O |
Molecular Weight | 85.82 g/mol |
IUPAC Name | trifluoroborane;hydrate |
Standard InChI | InChI=1S/BF3.H2O/c2-1(3)4;/h;1H2 |
Standard InChI Key | MVJKXJPDBTXECY-UHFFFAOYSA-N |
Canonical SMILES | B(F)(F)F.O |
Chemical Structure and Physicochemical Properties
Physical Properties
The compound exists as a colorless, crystalline solid at standard temperature and pressure, with a molecular weight of 85.82 g/mol. Its hygroscopic nature necessitates storage in anhydrous environments to prevent decomposition. Key physicochemical parameters include:
Property | Value/Description | Source |
---|---|---|
Melting Point | Decomposes above 20°C | |
Solubility | Soluble in polar solvents | |
Density | 1.64 g/cm³ (estimated) | |
Hygroscopicity | High |
The hydrate’s instability at elevated temperatures drives its decomposition into boric acid (H₃BO₃) and fluoroboric acid (HBF₄), a process accelerated in aqueous solutions .
Synthesis and Reactivity
Industrial Synthesis Pathways
Boron trifluoride, the precursor to the hydrate, is synthesized via the reaction of boron oxides (B₂O₃) with hydrogen fluoride (HF) at high temperatures:
Trifluoroborane hydrate forms spontaneously when gaseous BF₃ is exposed to atmospheric moisture or deliberately hydrated under controlled conditions .
Hydrolysis and Equilibrium Dynamics
The hydrate exists in equilibrium with its hydrolysis products. Initial aquation yields hydroxyfluoroboric acids (e.g., HBF₃OH), which subsequently decompose into boric and fluoroboric acids :
This stepwise hydrolysis, mediated by water activity and temperature, underscores the compound’s dual role as both a stable hydrate and a latent source of reactive boron species .
Applications in Catalysis and Synthesis
Lewis Acid Catalysis
As a solid-phase Lewis acid, trifluoroborane hydrate catalyzes reactions requiring milder conditions than anhydrous BF₃. Key applications include:
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Polymerization: Initiates cationic polymerization of alkenes and epoxides.
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Friedel-Crafts Alkylation: Facilitates electrophilic aromatic substitutions in fine chemical synthesis.
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Isomerization: Mediates skeletal rearrangements in terpene and steroid chemistry.
Carbene-BF₃ Adducts in Modern Chemistry
A 2024 breakthrough revealed that deprotonating imidazol(in)ium tetrafluoroborates with LiN(SiMe₃)₂ generates carbene-BF₃ adducts . These zwitterionic complexes, exemplified by CAAC-BF₃ (Cyclic Alkyl Amino Carbene), exhibit exceptional stability and utility:
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Radioimaging Agents: The adducts’ lipophilicity and boron content enable their use in neutron capture therapy and PET imaging .
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Catalyst Design: CAAC-BF₃ adducts resist decomposition under harsh conditions, enhancing longevity in cross-coupling reactions .
Recent Advances and Future Directions
Lithium-Assisted Borylation
The 2024 discovery of Li⁺-mediated BF₃ abstraction from BF₄⁻ anions has opened new synthetic avenues . This method enables high-yield production of carbene-BF₃ complexes without requiring anhydrous BF₃ gas, simplifying large-scale applications .
Environmental and Regulatory Considerations
Ongoing research aims to:
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Quantify BF₃·H₂O’s environmental persistence and bioaccumulation potential.
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Develop greener alternatives for BF₃-dependent processes.
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